molecular formula C10H16Cl2N2 B11756362 [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride

[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride

Cat. No.: B11756362
M. Wt: 235.15 g/mol
InChI Key: FFNFDDXKNDGDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a phenyl ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of phenol or ether derivatives.

Scientific Research Applications

[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine hydrochloride
  • [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine hydrochloride
  • [2-Amino-1-(3-bromophenyl)ethyl]dimethylamine hydrochloride

Uniqueness

[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and biochemical properties compared to its analogs.

Properties

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

1-(3-chlorophenyl)-N,N-dimethylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C10H15ClN2.ClH/c1-13(2)10(7-12)8-4-3-5-9(11)6-8;/h3-6,10H,7,12H2,1-2H3;1H

InChI Key

FFNFDDXKNDGDCW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CN)C1=CC(=CC=C1)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.